6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for heterocyclic chemistry, specifically addressing the quinoline core structure and its substituents. According to PubChem database records, the official IUPAC name is "this compound". This nomenclature clearly delineates the positioning of each substituent group relative to the quinoline ring system, providing unambiguous identification of the molecular structure.

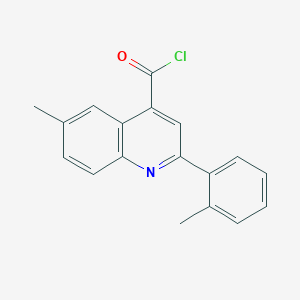

The structural representation reveals a quinoline backbone with specific substitution patterns that define its chemical identity. The quinoline core consists of a fused benzene-pyridine ring system, with the numbering convention placing the nitrogen atom at position 1. The structural formula demonstrates the presence of a methyl group attached at position 6 of the quinoline ring, a 2-methylphenyl group (ortho-tolyl group) connected at position 2, and a carbonyl chloride functional group located at position 4. This arrangement creates a molecule with the empirical structure that exhibits distinct electronic and steric properties due to the specific positioning of these substituents.

The three-dimensional molecular geometry shows the planar nature of the quinoline system with the 2-methylphenyl substituent adopting a specific angular relationship to minimize steric interactions. The carbonyl chloride group extends from the quinoline plane, providing a reactive site for nucleophilic substitution reactions. Database entries confirm the structural parameters, including bond lengths and angles that are characteristic of quinoline derivatives bearing similar substitution patterns.

Eigenschaften

IUPAC Name |

6-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-7-8-16-14(9-11)15(18(19)21)10-17(20-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOACHBGLULUVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Biological Activity Overview

The biological activity of quinoline derivatives, including this compound, can be attributed to their ability to interact with various biological targets. This compound exhibits promising properties in several areas:

- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported at 50 µM against E. coli and 75 µM against S. agalactiae .

- Anticancer Potential : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. For example, related compounds have shown IC50 values ranging from 3.39 to 5.94 µM against various cancer cell lines, demonstrating their potential as anticancer agents . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : This compound can inhibit specific enzymes crucial for cellular metabolism, including cytochrome P450 enzymes, which are vital for drug metabolism .

- Cell Signaling Modulation : It influences various signaling pathways, potentially altering gene expression related to inflammation and cancer progression .

- Induction of Apoptosis : Studies have indicated that quinoline derivatives can trigger apoptotic pathways by upregulating p53 and caspase activity, leading to programmed cell death in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of quinolines varies significantly based on their chemical structure. Key factors influencing the absorption, distribution, metabolism, and excretion (ADME) include:

- Lipophilicity : The lipophilic nature of this compound aids in its cellular uptake.

- Metabolic Stability : The compound exhibits reasonable stability under physiological conditions but may degrade over time, affecting its long-term efficacy .

Case Studies

Several studies highlight the biological activity of quinoline derivatives:

Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of quinoline derivatives found that compounds similar to this compound were effective against various bacterial strains. The study reported MIC values indicating moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity

In a comparative analysis of anticancer agents, a derivative with a similar structure demonstrated significant antiproliferative effects with an IC50 value lower than that of standard chemotherapeutics like Doxorubicin. The study indicated that this compound induced G1 phase cell cycle arrest and triggered apoptosis through specific molecular pathways .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 295.77 g/mol. Its structure features a quinoline core with a carbonyl chloride functional group, which enhances its reactivity and makes it suitable for various synthetic applications.

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives with potential biological activities.

- Reactivity: The carbonyl chloride group allows for nucleophilic substitution reactions, making it a versatile compound in organic synthesis.

2. Biology:

- Proteomics Research: This compound is utilized in proteomics studies to investigate protein interactions and functions. Its ability to modify proteins can provide insights into cellular mechanisms.

- Antimicrobial Activity: Preliminary studies suggest that quinoline derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

3. Medicine:

- Anticancer Potential: Research indicates that quinoline derivatives, including this compound, may inhibit cancer cell proliferation. In vitro studies have shown significant cytotoxic activity against various cancer cell lines.

- Mechanism of Action: The anticancer effects may involve the inhibition of key enzymes related to cell growth and survival, such as sirtuins and cyclooxygenase pathways.

4. Industry:

- Specialty Chemicals: The compound is used in the development of specialty chemicals and materials due to its reactive functional groups.

- Dyes and Pigments: Its unique structure allows for potential applications in dye manufacturing and pigment production.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its application in medicine:

| Property | Value |

|---|---|

| Absorption (F%) | TBD |

| Half-life (h) | TBD |

| Bioavailability (in vivo) | TBD |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Quinoline Core

Substituent Position and Electronic Effects

- 6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (): The para-methylphenyl substituent reduces steric hindrance compared to the ortho-methyl group in the target compound. This positional difference may enhance reaction rates in nucleophilic acyl substitutions due to improved accessibility of the carbonyl chloride.

Heterocyclic vs. Aromatic Substituents

- 6-Methyl-2-(4-pyridinyl)quinoline-4-carbonyl chloride hydrochloride (): The pyridinyl group introduces nitrogen-based polarity, enhancing solubility in polar solvents (e.g., water or DMSO) when in hydrochloride form. This contrasts with the hydrophobic 2-methylphenyl group in the target compound, which favors organic solvents like dichloromethane or THF .

Condensation Reactions

- 2-Phenylquinoline-4-carboxyl chloride (): Reacts with carbamide, ethanolamine, and ethylenediamine to form amides and bis-amides. The target compound’s ortho-methyl group may slow condensation kinetics due to steric effects, whereas electron-deficient analogs (e.g., chloro-substituted) exhibit faster reactivity .

Acylation Efficiency

- Piperazine-linked derivatives (): Compounds like D9 (2-(m-Tolyl)quinoline-4-carbonyl-piperazine-benzamide) demonstrate the utility of quinoline-4-carbonyl chlorides in forming bioactive conjugates. The target compound’s methyl groups may improve metabolic stability in drug design compared to halogenated analogs .

Physical and Spectral Properties

NMR Spectral Shifts

- Derivatives D6–D12 (): Quinoline ring protons in similar compounds resonate at δ 8.5–9.0 ppm (¹H NMR), while methyl groups appear at δ 2.1–2.5 ppm. The target compound’s ortho-methylphenyl group may upfield-shift adjacent aromatic protons due to shielding effects .

Melting Points and Solubility

- 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (): The sulfonyl chloride group increases acidity and water solubility compared to carbonyl chlorides. The target compound’s hydrophobic substituents likely result in a higher melting point (>150°C) and lower aqueous solubility .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of quinoline-4-carbonyl chlorides such as 6-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride typically follows these key stages:

Quinoline Core Construction: Usually achieved by condensation reactions involving anthranilic acid derivatives or 2-aminobenzophenone derivatives with appropriate ketones or aldehydes under acidic or basic catalysis. The Friedländer synthesis is a common method to form the quinoline ring system.

Introduction of Substituents: The methyl groups at the 6-position of quinoline and the 2-methyl group on the phenyl ring are introduced either via starting materials bearing these substituents or by selective alkylation reactions.

Formation of Carboxylic Acid Intermediate: The quinoline-4-carboxylic acid derivative is prepared as a precursor to the acyl chloride.

Conversion to Acyl Chloride: The carboxylic acid is converted to the corresponding carbonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.

Detailed Preparation Method

Step 1: Synthesis of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Starting Materials: 2-Amino-4-methylacetophenone (providing the 6-methyl substituent) and 2-methylbenzaldehyde (for the 2-methylphenyl substituent).

Reaction: Friedländer condensation between 2-amino-4-methylacetophenone and 2-methylbenzaldehyde under acidic or basic catalysis (e.g., sulfuric acid or piperidine) to form the quinoline ring with the desired substituents.

Conditions: Reflux in ethanol or another suitable solvent for several hours.

Outcome: Formation of 6-methyl-2-(2-methylphenyl)quinoline, which is then oxidized at the 4-position to the corresponding carboxylic acid, typically via oxidation with potassium permanganate (KMnO₄) or chromium-based oxidants.

Step 2: Conversion of Carboxylic Acid to Carbonyl Chloride

Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Procedure: The quinoline-4-carboxylic acid is refluxed with an excess of thionyl chloride under anhydrous conditions, often in an inert solvent such as dichloromethane or chloroform.

Reaction Monitoring: The evolution of sulfur dioxide and hydrogen chloride gases indicates progress.

Workup: Removal of excess thionyl chloride under reduced pressure yields the target acyl chloride.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Friedländer Condensation | Reflux in ethanol, 4–8 hours | Acidic or basic catalysis; solvent choice affects yield and purity |

| Oxidation to Acid | KMnO₄ in aqueous or acetone medium | Controlled temperature to avoid overoxidation |

| Chlorination | SOCl₂, reflux, 2–4 hours | Anhydrous conditions essential; solvent like dichloromethane preferred |

| Molar Ratios | Acid:SOCl₂ ~1:2 to 1:3 | Excess SOCl₂ ensures complete conversion |

| Purification | Vacuum distillation or recrystallization | To remove residual reagents and by-products |

Analytical and Research Findings

Yield: The overall yield of the acyl chloride is typically moderate to high (60–85%), depending on the purity of intermediates and reaction conditions.

Purity Assessment: Characterization by NMR spectroscopy confirms the substitution pattern on the quinoline and phenyl rings, while IR spectroscopy verifies the presence of the acyl chloride group (~1800 cm⁻¹).

Reactivity: The carbonyl chloride group is highly reactive, enabling further derivatization into amides, esters, or other functional groups.

Industrial Relevance: The described synthetic route is amenable to scale-up due to relatively straightforward steps and commercially available reagents.

Comparative Insights from Related Compounds

While direct literature on this compound is limited, analogous compounds such as 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride have been synthesized using similar routes, confirming the robustness of this methodology. These analogs also utilize anthranilic acid derivatives and thionyl chloride for acyl chloride formation, highlighting the general applicability of the approach.

Summary Table: Preparation Overview

| Step | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| Quinoline Core Formation | Friedländer Condensation | 2-Amino-4-methylacetophenone + 2-methylbenzaldehyde; acid/base catalyst; reflux in ethanol | Forms substituted quinoline ring |

| Oxidation to Carboxylic Acid | Oxidation | KMnO₄ or Cr-based oxidant | Converts 4-position to carboxylic acid |

| Conversion to Acyl Chloride | Chlorination | SOCl₂ or oxalyl chloride; reflux; anhydrous solvent | Generates reactive acyl chloride intermediate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized quinoline cores. For example, a quinoline-4-carboxylic acid precursor can be converted to the acyl chloride using thionyl chloride (SOCl₂) under reflux in anhydrous conditions . Purity optimization requires chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) and recrystallization from ethanol. Monitor intermediates via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle this compound to mitigate instability or hazards during experiments?

- Methodological Answer : The compound is moisture-sensitive and may hydrolyze to the carboxylic acid. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., THF, DCM) for reactions. Safety protocols include wearing nitrile gloves, chemical-resistant lab coats, and working in a fume hood. In case of skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize residual HCl from hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the carbonyl chloride group (¹³C δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺).

- FTIR : Confirm the C=O stretch of the acyl chloride (~1770–1810 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., unexpected byproducts in nucleophilic substitution)?

- Methodological Answer : Contradictions often arise from competing reaction pathways. For example, steric hindrance from the 2-methylphenyl group may slow nucleophilic attack at the 4-carbonyl chloride. Use computational modeling (DFT at B3LYP/6-31G* level) to map reaction coordinates and identify transition states. Experimentally, employ in situ FTIR or LC-MS to detect intermediates. Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to favor desired pathways .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or bioactive conjugates?

- Methodological Answer : The acyl chloride group enables covalent linkage to amines or alcohols. For MOFs, react with amino-functionalized linkers (e.g., 2-aminoterephthalic acid) in DMF at 80°C. For bioactive conjugates, couple with primary amines (e.g., lysine residues in peptides) using Schlenk techniques under inert conditions. Monitor coupling efficiency via UV-Vis (quinoline absorbance at ~315 nm) .

Q. How do structural modifications (e.g., substituent position) influence the compound’s photophysical or catalytic properties?

- Methodological Answer : Substituent effects can be studied via systematic synthesis of analogs (e.g., 6-fluoro or 2-ethylphenyl variants). Compare UV-Vis/fluorescence spectra to assess π-π* transitions. For catalytic applications (e.g., in cross-coupling), evaluate turnover frequency (TOF) using GC-MS. Computational studies (TD-DFT) can correlate HOMO/LUMO gaps with experimental data .

Q. What experimental and computational approaches are recommended for analyzing crystallographic data of derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. For example, crystals grown via vapor diffusion (hexane/DCM) can be analyzed on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine data using SHELXL-2018. Computational tools like Mercury (CCDC) visualize packing diagrams and hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.